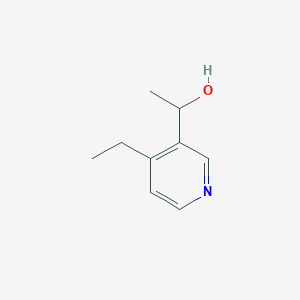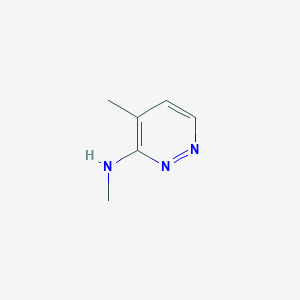
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is a heterocyclic compound with a molecular formula of C10H13N3S. This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine typically involves the reaction of ethyl hydrazinecarbodithioate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yield and purity through the use of advanced purification techniques and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazolidines.
Applications De Recherche Scientifique
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances its ability to form hydrogen bonds and interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,3,4-thiadiazolidin-2-imine: Lacks the ethyl group, resulting in different biological activities.
5-Methyl-3-phenyl-1,3,4-thiadiazolidin-2-imine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H13N3S |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
5-ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine |
InChI |
InChI=1S/C10H13N3S/c1-2-9-12-13(10(11)14-9)8-6-4-3-5-7-8/h3-7,9,11-12H,2H2,1H3 |
Clé InChI |
WEXLJMFSFPYZKB-UHFFFAOYSA-N |
SMILES canonique |
CCC1NN(C(=N)S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)



![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)





